molecular formula C19H22N2O5S B248423 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

Numéro de catalogue B248423
Poids moléculaire: 390.5 g/mol
Clé InChI: MMMBLHIJRQAWHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream pathways. This leads to decreased proliferation and survival of B-cells, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has been shown to selectively inhibit BTK without affecting other kinases, indicating its specificity for B-cell signaling pathways. In clinical trials, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has demonstrated favorable pharmacokinetic properties and has been well-tolerated by patients. Adverse events have been mild to moderate, with the most common being diarrhea, fatigue, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has several advantages as a research tool, including its specificity for BTK and its efficacy in preclinical models of B-cell malignancies. However, its limitations include its cost and availability, as well as the need for specialized equipment and expertise to perform the necessary assays.

Orientations Futures

Future research on [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone could include the development of combination therapies with other targeted agents or chemotherapy drugs, as well as the investigation of its potential in other B-cell malignancies. Additionally, further studies could explore the mechanisms of resistance to BTK inhibitors and identify strategies to overcome this resistance. Finally, the development of more potent and selective BTK inhibitors could lead to improved outcomes for patients with B-cell malignancies.

Méthodes De Synthèse

The synthesis of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone involves a multi-step process, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final product, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone.

Applications De Recherche Scientifique

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone selectively inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated the efficacy of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone in various animal models of B-cell malignancies, including CLL and MCL.

Propriétés

Nom du produit

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

Formule moléculaire

C19H22N2O5S

Poids moléculaire

390.5 g/mol

Nom IUPAC

(3-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O5S/c1-25-16-6-8-18(9-7-16)27(23,24)21-12-10-20(11-13-21)19(22)15-4-3-5-17(14-15)26-2/h3-9,14H,10-13H2,1-2H3

Clé InChI

MMMBLHIJRQAWHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

SMILES canonique

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.